4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline
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Overview
Description
4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydration and cyclization of intermediates using concentrated sulfuric acid . Another approach includes the use of visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Dichloromethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline: Similar in structure but with different substituents.
4-Hydroxy-2-quinolones: Share the quinoline core but differ in the functional groups and ring systems.
Uniqueness
4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline is unique due to its specific fused ring system and the presence of ethyl and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
540803-82-5 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C14H15NO/c1-3-10-11-6-4-5-7-13(11)15-14-12(10)8-9(2)16-14/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
BDDSNGFMDCHWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CC(OC2=NC3=CC=CC=C31)C |
Origin of Product |
United States |
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